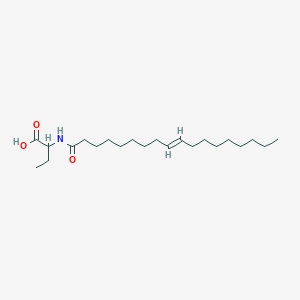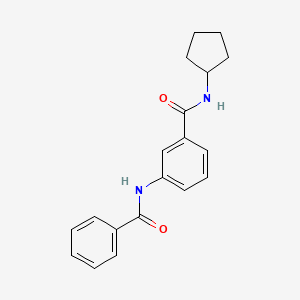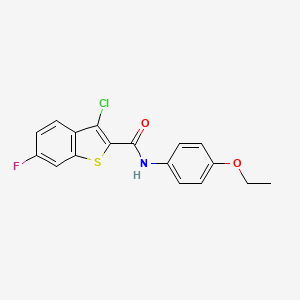
2-(oleoylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(oleoylamino)butanoic acid, also known as OAB or 2-OAB, is a synthetic fatty acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. OAB is a structural analog of oleoylethanolamide (OEA), which is an endogenous lipid mediator that regulates appetite and body weight. OAB has been found to have similar effects on appetite and weight regulation, as well as other potential benefits.
Mécanisme D'action
The mechanism of action of 2-(oleoylamino)butanoic acid is not fully understood, but it is believed to work through a similar pathway as OEA. OEA activates peroxisome proliferator-activated receptor alpha (PPAR-alpha), which regulates lipid metabolism and energy expenditure. 2-(oleoylamino)butanoic acid may also activate PPAR-alpha, leading to similar effects on appetite and weight regulation.
Biochemical and Physiological Effects:
In addition to its effects on appetite and weight regulation, 2-(oleoylamino)butanoic acid has been found to have other potential benefits. Studies have shown that 2-(oleoylamino)butanoic acid can reduce inflammation and oxidative stress, which are implicated in a variety of diseases such as diabetes, cardiovascular disease, and cancer. 2-(oleoylamino)butanoic acid has also been found to improve insulin sensitivity and glucose metabolism, suggesting that it may have potential as a treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(oleoylamino)butanoic acid in lab experiments is its specificity for PPAR-alpha, which allows for targeted effects on lipid metabolism and energy expenditure. However, the synthesis of 2-(oleoylamino)butanoic acid is complex and requires specialized equipment and expertise, which may limit its availability for use in lab experiments.
Orientations Futures
There are several future directions for research on 2-(oleoylamino)butanoic acid. One area of interest is the development of 2-(oleoylamino)butanoic acid-based therapies for obesity and related metabolic disorders. Another area of research is the investigation of 2-(oleoylamino)butanoic acid's effects on other physiological processes, such as inflammation and oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of 2-(oleoylamino)butanoic acid and its potential therapeutic applications.
Méthodes De Synthèse
2-(oleoylamino)butanoic acid can be synthesized through a multi-step process that involves the reaction of oleic acid with 2-aminobutanoic acid. The resulting product is then purified through various chromatography techniques to obtain pure 2-(oleoylamino)butanoic acid. The synthesis of 2-(oleoylamino)butanoic acid is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
2-(oleoylamino)butanoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the role of 2-(oleoylamino)butanoic acid in appetite and weight regulation. Studies have shown that 2-(oleoylamino)butanoic acid can reduce food intake and body weight in animal models, suggesting that it may have potential as a treatment for obesity.
Propriétés
IUPAC Name |
2-[[(E)-octadec-9-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20(4-2)22(25)26/h11-12,20H,3-10,13-19H2,1-2H3,(H,23,24)(H,25,26)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWBBLXGIBDIRJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NC(CC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)](/img/structure/B5745699.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5745704.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5745706.png)
![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5745714.png)

![N-(2-ethyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5745727.png)


![7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5745752.png)
![N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5745756.png)
![2-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5745763.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5745792.png)